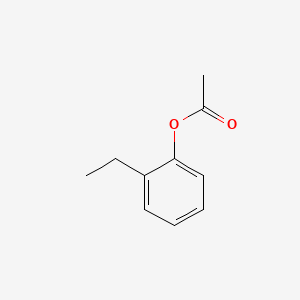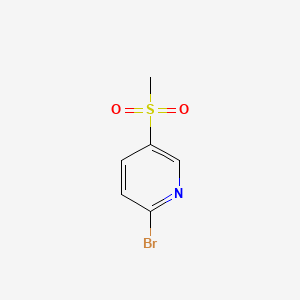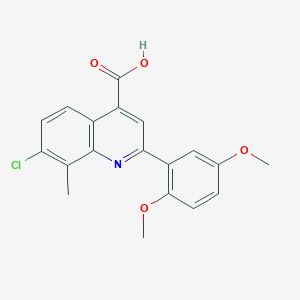
7-氯-2-(2,5-二甲氧基苯基)-8-甲基喹啉-4-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Chloro-2-(2,5-dimethoxyphenyl)-8-methylquinoline-4-carboxylic acid is a heterocyclic compound that belongs to the quinoline family This compound is characterized by the presence of a chloro group at the 7th position, two methoxy groups at the 2nd and 5th positions of the phenyl ring, and a carboxylic acid group at the 4th position of the quinoline ring
科学研究应用
7-Chloro-2-(2,5-dimethoxyphenyl)-8-methylquinoline-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Research: The compound is used as a probe to study the interactions between proteins and small molecules.
Industrial Applications: It is used in the synthesis of dyes and pigments due to its vibrant color and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2-(2,5-dimethoxyphenyl)-8-methylquinoline-4-carboxylic acid typically involves a multi-step process. One common method includes the following steps:
Starting Materials: The synthesis begins with the preparation of 2,5-dimethoxybenzaldehyde and 7-chloro-8-methylquinoline.
Condensation Reaction: The 2,5-dimethoxybenzaldehyde undergoes a condensation reaction with 7-chloro-8-methylquinoline in the presence of a base such as sodium hydroxide to form an intermediate.
Oxidation: The intermediate is then oxidized using an oxidizing agent like potassium permanganate to introduce the carboxylic acid group at the 4th position of the quinoline ring.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of 7-Chloro-2-(2,5-dimethoxyphenyl)-8-methylquinoline-4-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反应分析
Types of Reactions
7-Chloro-2-(2,5-dimethoxyphenyl)-8-methylquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alkoxides.
Major Products Formed
Oxidation Products: Quinoline derivatives with ketone or aldehyde groups.
Reduction Products: Alcohol or aldehyde derivatives of the quinoline ring.
Substitution Products: Quinoline derivatives with substituted amine or thiol groups.
作用机制
The mechanism of action of 7-Chloro-2-(2,5-dimethoxyphenyl)-8-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. In medicinal chemistry, the compound is known to inhibit enzymes such as topoisomerase and kinases, which are crucial for DNA replication and cell division. By binding to the active sites of these enzymes, the compound disrupts their normal function, leading to the inhibition of cancer cell growth. Additionally, the compound’s methoxy groups enhance its ability to penetrate cell membranes, increasing its efficacy.
相似化合物的比较
Similar Compounds
7-Chloro-2-(2,5-dimethoxyphenyl)-8-methylquinoline-4-carbonyl chloride: This compound is similar in structure but contains a carbonyl chloride group instead of a carboxylic acid group.
2,5-Dimethoxyphenylquinoline: Lacks the chloro and carboxylic acid groups but shares the quinoline and methoxyphenyl structure.
8-Methylquinoline-4-carboxylic acid: Similar quinoline structure but lacks the chloro and methoxyphenyl groups.
Uniqueness
7-Chloro-2-(2,5-dimethoxyphenyl)-8-methylquinoline-4-carboxylic acid is unique due to the combination of its chloro, methoxy, and carboxylic acid groups. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications. The presence of the chloro group enhances its reactivity in substitution reactions, while the methoxy groups contribute to its stability and solubility.
属性
IUPAC Name |
7-chloro-2-(2,5-dimethoxyphenyl)-8-methylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO4/c1-10-15(20)6-5-12-13(19(22)23)9-16(21-18(10)12)14-8-11(24-2)4-7-17(14)25-3/h4-9H,1-3H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJMXLJAJNHCRNO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C=C2C(=O)O)C3=C(C=CC(=C3)OC)OC)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801159090 |
Source


|
| Record name | 7-Chloro-2-(2,5-dimethoxyphenyl)-8-methyl-4-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801159090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
847503-17-7 |
Source


|
| Record name | 7-Chloro-2-(2,5-dimethoxyphenyl)-8-methyl-4-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=847503-17-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-2-(2,5-dimethoxyphenyl)-8-methyl-4-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801159090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
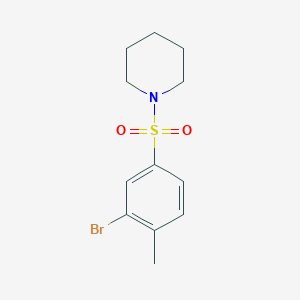
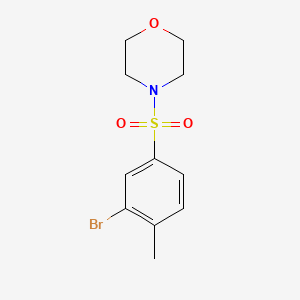
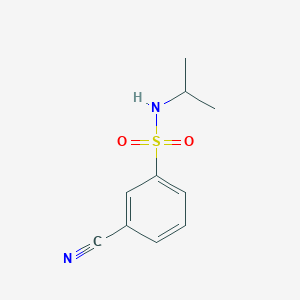

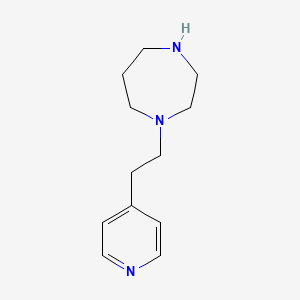
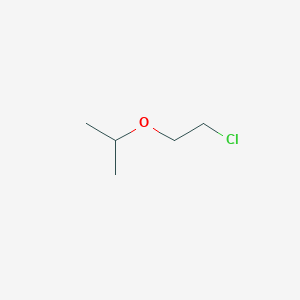
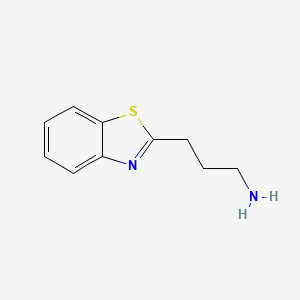
![N'-hydroxy-2-[3-(trifluoromethyl)phenoxy]ethanimidamide](/img/structure/B1277454.png)
![2-Azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B1277457.png)
